molecular formula C9H4BrF2NO B6294314 5-(2-bromo-4,6-difluorophenyl)oxazole CAS No. 2364584-90-5

5-(2-bromo-4,6-difluorophenyl)oxazole

Cat. No.: B6294314
CAS No.: 2364584-90-5
M. Wt: 260.03 g/mol
InChI Key: ZGQXLQLZDGUBFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-4,6-difluorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4,6-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-4,6-difluorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxazole ring .

Mechanism of Action

The mechanism of action of 5-(2-bromo-4,6-difluorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-bromo-4,6-difluorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in certain applications, such as the development of novel pharmaceuticals and advanced materials .

Properties

IUPAC Name

5-(2-bromo-4,6-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO/c10-6-1-5(11)2-7(12)9(6)8-3-13-4-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQXLQLZDGUBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CN=CO2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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